molecular formula C11H14ClNO2 B3091147 Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride CAS No. 1216800-29-1

Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride

Cat. No.: B3091147
CAS No.: 1216800-29-1
M. Wt: 227.69
InChI Key: WSTRFBFFJPJTSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride” is a chemical compound with the molecular formula C11H14ClNO2 . It is a derivative of tetrahydroquinoline, a class of compounds that are of interest in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a tetrahydroquinoline ring with a methyl ester group at the 7-position and a hydrochloride moiety .

Scientific Research Applications

Synthesis and Structural Analysis

Research into methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride and related compounds has primarily focused on their synthesis and structural elucidation. These compounds are significant for their potential applications in various fields of chemistry and pharmacology due to their unique chemical structures.

  • Diastereoselective Synthesis : A diastereoselective synthesis method has been developed for 1-methyl-2-alkyl- and 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters, starting from methyl (2-nitrophenyl)acetate. This method involves several steps, including alkylation, ozonolysis, and catalytic hydrogenation, leading to the synthesis of tetrahydroquinoline derivatives with high diastereoselection. These compounds are isolated as single diastereomers, indicating the method's precision and potential for producing specific stereoisomers for further research and application (Bunce, Herron, Johnson, & Kotturi, 2001).

  • Derivatives and Structural Characterization : Research has also been conducted on derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including the synthesis of hydrochloride of methyl ester, N-carboxy anhydride, and N-acetyl derivative. These substances were characterized by elemental analyses, NMR spectra, and optical rotation, with some also characterized by X-Ray diffraction. This comprehensive characterization helps in understanding the structural nuances of these compounds and their potential applications (Jansa, Macháček, & Bertolasi, 2006).

  • Molecular and Crystal Structures : The molecular and crystal structures of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates were elucidated through X-ray structural analysis. These studies provide insight into the three-dimensional arrangements of atoms within these compounds, which is crucial for understanding their chemical behavior and potential reactivity in synthetic and biological contexts (Rudenko et al., 2013).

Biochemical and Pharmacological Insights

Although the explicit research on this compound in the context of biochemical and pharmacological applications is limited, closely related tetrahydroquinoline compounds have been studied for their potential biological activities. For instance:

  • Neurotoxicity Research : Tetrahydroisoquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline were identified in human brains, with research suggesting their potential as endogenous neurotoxins. Such compounds, particularly their structural analogs, may have implications in neurodegenerative diseases like Parkinson's disease, highlighting the importance of understanding their biochemical properties and interactions (Niwa et al., 1987).

Safety and Hazards

“Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride” is considered hazardous. It can cause skin irritation, serious eye irritation, and may be harmful if swallowed . Appropriate safety measures should be taken when handling this compound.

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9;/h4-5,7,12H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTRFBFFJPJTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCCN2)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride
Reactant of Route 2
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride
Reactant of Route 4
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.